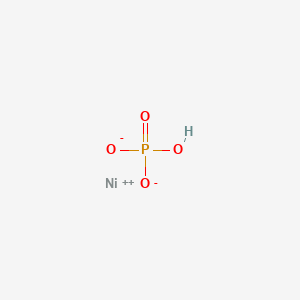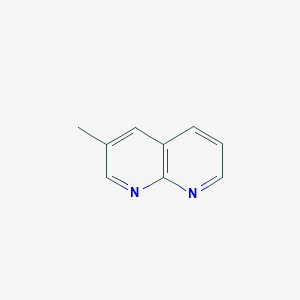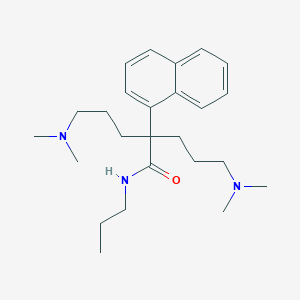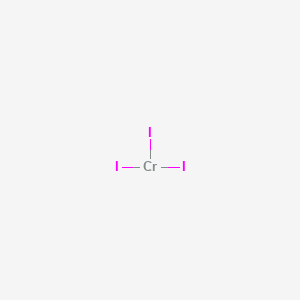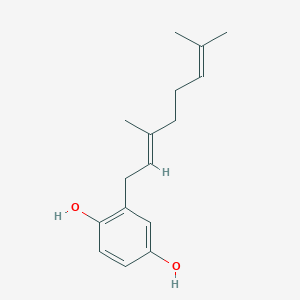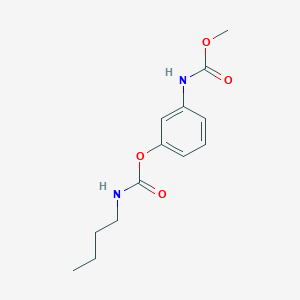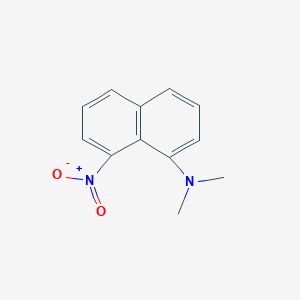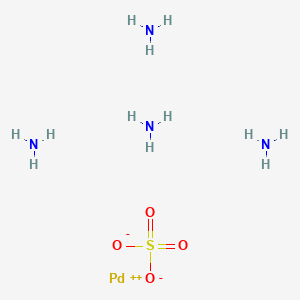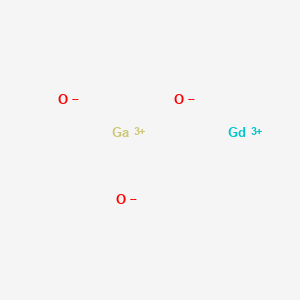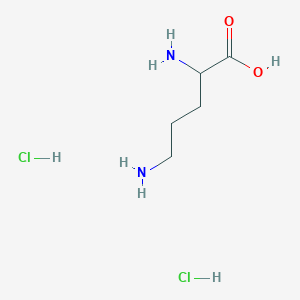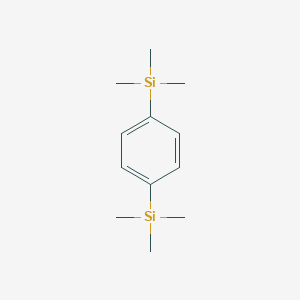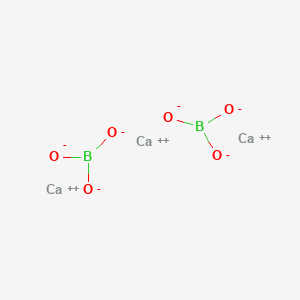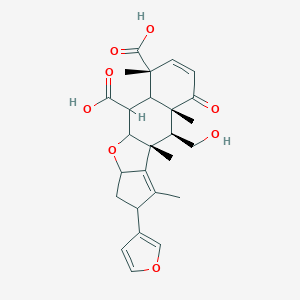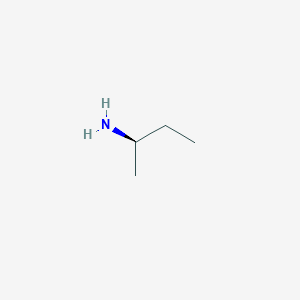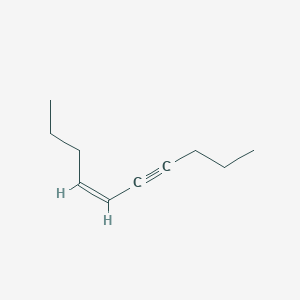
4-Decen-6-yne, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Decen-6-yne, (Z)- is a chemical compound that belongs to the group of alkynes. It is a colorless liquid that is insoluble in water but soluble in organic solvents. This chemical compound has gained significant attention in the scientific community due to its diverse range of applications in various fields.
Mécanisme D'action
The mechanism of action of 4-Decen-6-yne, (Z)- is not fully understood. However, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. It is believed that 4-Decen-6-yne, (Z)- interacts with specific proteins in the cancer cells, leading to their death.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-Decen-6-yne, (Z)- has both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. It has also been shown to have neuroprotective effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Decen-6-yne, (Z)- in lab experiments is its versatility. It can be used as a building block in organic synthesis, as a ligand in catalysis, and as a fluorescent probe in biological imaging. However, one of the limitations of using this compound is its toxicity. It can be harmful if ingested or inhaled and should be handled with care.
Orientations Futures
There are numerous future directions for the study of 4-Decen-6-yne, (Z)-. One potential direction is to further explore its potential use in the treatment of cancer and other diseases. Another direction is to investigate its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further studies could be conducted to explore the use of 4-Decen-6-yne, (Z)- as a fluorescent probe in biological imaging.
Méthodes De Synthèse
The synthesis of 4-Decen-6-yne, (Z)- can be achieved through various methods, including the Sonogashira coupling reaction, the Wittig reaction, oxidative coupling, and the Pauson-Khand reaction. The Sonogashira coupling reaction is the most commonly used method for synthesizing this compound. This reaction involves the coupling of an aryl or vinyl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Applications De Recherche Scientifique
4-Decen-6-yne, (Z)- has numerous scientific research applications, including its use as a building block in organic synthesis, as a ligand in catalysis, and as a fluorescent probe in biological imaging. It has also been studied for its potential use in the treatment of cancer and other diseases.
Propriétés
Numéro CAS |
13343-76-5 |
|---|---|
Nom du produit |
4-Decen-6-yne, (Z)- |
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
(Z)-dec-4-en-6-yne |
InChI |
InChI=1S/C10H16/c1-3-5-7-9-10-8-6-4-2/h7,9H,3-6H2,1-2H3/b9-7- |
Clé InChI |
HAMAIVSPUXRZEN-CLFYSBASSA-N |
SMILES isomérique |
CCC/C=C\C#CCCC |
SMILES |
CCCC=CC#CCCC |
SMILES canonique |
CCCC=CC#CCCC |
Synonymes |
(Z)-4-Decen-6-yne |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



